molecular formula C20H21N3O4S B2553509 2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide CAS No. 1226432-63-8

2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide

Cat. No.: B2553509
CAS No.: 1226432-63-8
M. Wt: 399.47
InChI Key: VGVCUYODOWKFBN-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, an ethylsulfanyl group, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylthiol reagent.

    Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of amines or other reduced products.

    Substitution: The methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the oxadiazole ring can form hydrogen bonds with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide
  • 2-(ethylsulfanyl)-N-({3-[(4-hydroxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide

Uniqueness

2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the oxadiazole ring and the methoxyphenoxy group further enhances its potential for diverse applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-3-28-17-7-5-4-6-16(17)20(24)21-12-19-22-18(23-27-19)13-26-15-10-8-14(25-2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCUYODOWKFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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